molecular formula C22H21NO4 B11164457 (2S)-phenyl({[6-(phenylcarbonyl)cyclohex-3-en-1-yl]carbonyl}amino)ethanoic acid

(2S)-phenyl({[6-(phenylcarbonyl)cyclohex-3-en-1-yl]carbonyl}amino)ethanoic acid

Cat. No.: B11164457
M. Wt: 363.4 g/mol
InChI Key: UUTGNTUSZXGHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)FORMAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a benzoyl group, a cyclohexene ring, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)FORMAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Formamido Group Introduction: The formamido group can be introduced through a formylation reaction using formic acid or formamide.

    Phenylacetic Acid Moiety Addition: The phenylacetic acid moiety can be added through a condensation reaction with phenylacetic acid and an appropriate coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)FORMAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)FORMAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)FORMAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)AMINO]-2-PHENYLACETIC ACID
  • 2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)HYDROXY]-2-PHENYLACETIC ACID

Uniqueness

2-[(6-BENZOYLCYCLOHEX-3-EN-1-YL)FORMAMIDO]-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(6-benzoylcyclohex-3-ene-1-carbonyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C22H21NO4/c24-20(16-11-5-2-6-12-16)17-13-7-8-14-18(17)21(25)23-19(22(26)27)15-9-3-1-4-10-15/h1-12,17-19H,13-14H2,(H,23,25)(H,26,27)

InChI Key

UUTGNTUSZXGHCR-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.